
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane is an organic compound characterized by its unique cyclopentane ring structure with butyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane typically involves the alkylation of a cyclopentane derivative. One common method includes the reaction of 1-methoxy-2,3-dimethylidenecyclopentane with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium iodide in acetone can replace the methoxy group with an iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Iodinated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparación Con Compuestos Similares
1-Butyl-2,3-dimethylimidazolium bromide: An ionic liquid with similar structural features but different functional groups.
1-Butyl-3-methylimidazolium chloride: Another ionic liquid with comparable applications in catalysis and solvent systems.
Uniqueness: 1-Butyl-1-methoxy-2,3-dimethylidenecyclopentane is unique due to its specific cyclopentane ring structure and the presence of both butyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
917833-48-8 |
|---|---|
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-butyl-1-methoxy-2,3-dimethylidenecyclopentane |
InChI |
InChI=1S/C12H20O/c1-5-6-8-12(13-4)9-7-10(2)11(12)3/h2-3,5-9H2,1,4H3 |
Clave InChI |
LXKCZZGIYLHSCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCC(=C)C1=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


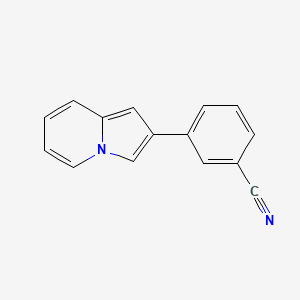

![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
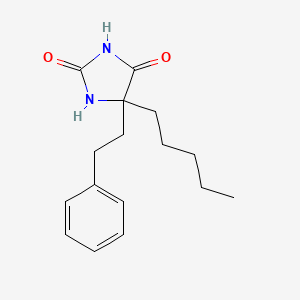
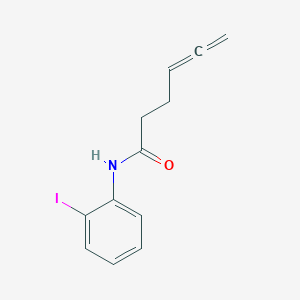

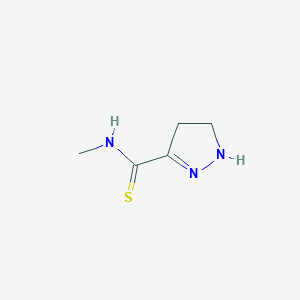
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)
![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
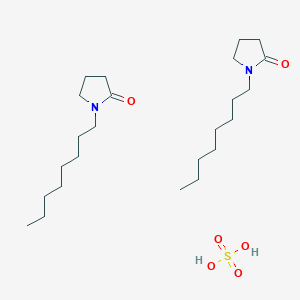
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
